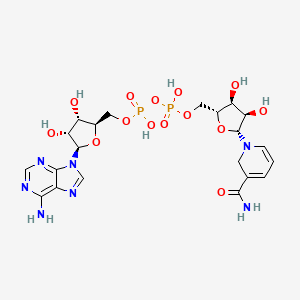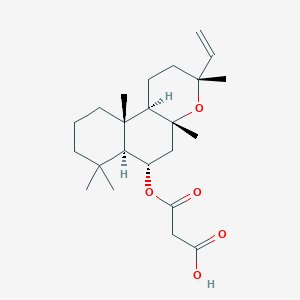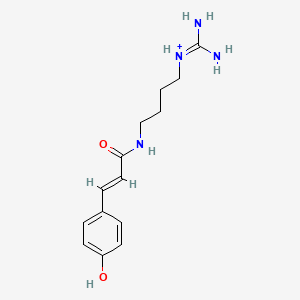
(E)-p-coumaroylagmatine(1+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-coumaroylagmatine(1+) is a guanidinium ion obtained by protonation of the imino nitrogen of N-(4-guanidinobutyl)-4-hydroxycinnamamide. It is a conjugate base of a p-coumaroylagmatine.
Wissenschaftliche Forschungsanwendungen
Metabolism in Mammals and Microbiota
(E)-p-coumaroylagmatine (pCAA) has been studied for its metabolism in mammals like mice and in human gut microbiota. A study found that pCAA undergoes extensive metabolism in mice and human gut microbiota, producing potential bioactive metabolites through four major metabolic pathways. This metabolism is crucial for understanding the impact of pCAA on human health and nutrition (Wang & Sang, 2022).
Role in Plant Defense
pCAA plays a significant role in plant defense mechanisms. One study highlighted its involvement in protecting plants against pathogens like Phytophthora infestans, the causal agent of late blight disease in potatoes. The study found that Arabidopsis thaliana secretes pCAA as an antimicrobial compound to prevent pathogen colonization, suggesting its potential use in agricultural biotechnology (Dobritzsch et al., 2016).
Biosynthesis and Accumulation
The biosynthesis and accumulation of pCAA in plants have also been a subject of research. In Arabidopsis thaliana, the accumulation of pCAA was observed when infected with Alternaria brassicicola, indicating its role in plant defense. The study identified the agmatine coumaroyltransferase (AtACT) enzyme responsible for the biosynthesis of pCAA, providing insights into plant metabolic pathways and their response to environmental stress (Muroi et al., 2009).
Stress Responses in Plants
Another aspect of pCAA's function is its role in plant stress responses. Research on barley (Hordeum vulgare L.) revealed that treatment with jasmonic acid and abscisic acid induced the accumulation of pCAA, suggesting its involvement in the plant's response to osmotic stress. This finding is significant for understanding how plants adapt to environmental challenges (Ogura et al., 2001).
Implications for Crop Protection
The study of pCAA in winter wheat (Triticum aestivum L.) under snow cover showed a significant increase in pCAA content, correlating with protection against snow mold. This suggests a potential role for pCAA in crop protection under adverse weather conditions (Jin et al., 2003).
Eigenschaften
Molekularformel |
C14H21N4O2+ |
|---|---|
Molekulargewicht |
277.34 g/mol |
IUPAC-Name |
diaminomethylidene-[4-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]butyl]azanium |
InChI |
InChI=1S/C14H20N4O2/c15-14(16)18-10-2-1-9-17-13(20)8-5-11-3-6-12(19)7-4-11/h3-8,19H,1-2,9-10H2,(H,17,20)(H4,15,16,18)/p+1/b8-5+ |
InChI-Schlüssel |
AKIHYQWCLCDMMI-VMPITWQZSA-O |
Isomerische SMILES |
C1=CC(=CC=C1/C=C/C(=O)NCCCC[NH+]=C(N)N)O |
Kanonische SMILES |
C1=CC(=CC=C1C=CC(=O)NCCCC[NH+]=C(N)N)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7'-Acetyl-3',4',8',9',12',14'-hexahydroxy-16'-methoxy-1,5,5-trimethylspiro[cyclohexene-6,18'-pentacyclo[11.6.1.02,11.04,9.017,20]icosa-1(20),2(11),7,12,14,16-hexaene]-6',10'-dione](/img/structure/B1263880.png)

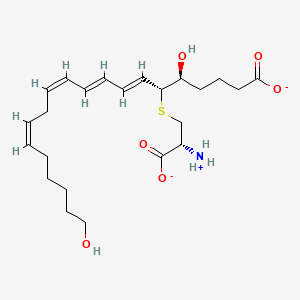
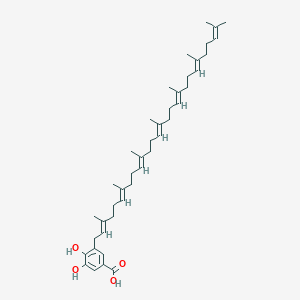
![[(1'R,3'R,4'R,5'R,6'R,10'S,12'S,16'R,18'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate](/img/structure/B1263889.png)
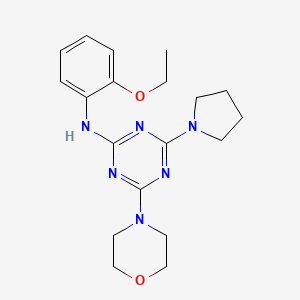
![(15R)-13-[(2-methoxyphenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263891.png)
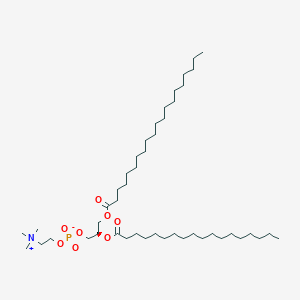
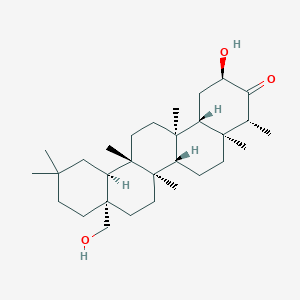

![N-{(1s,2r)-1-benzyl-2-hydroxy-3-[(3-methoxybenzyl)amino]propyl}-5-[methyl(methylsulfonyl)amino]-N'-[(1r)-1-phenylethyl]benzene-1,3-dicarboxamide](/img/structure/B1263897.png)
